4-Cyclopropyl-3-fluorobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-cyclopropyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
MQKRQZUDSXYMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for 4 Cyclopropyl 3 Fluorobenzonitrile
Retrosynthetic Analysis and Key Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 4-cyclopropyl-3-fluorobenzonitrile, three primary disconnections can be considered, targeting the key functional groups attached to the aromatic ring:
C-Cyclopropyl Bond Disconnection: This is often the most strategically sound approach. It simplifies the synthesis to functionalizing a 3-fluoro-4-halobenzonitrile precursor with a cyclopropylating agent. This pathway benefits from the wide availability of substituted halobenzonitriles and the development of robust cross-coupling methodologies. The precursor, a 4-halo-3-fluorobenzonitrile, can be thought of as arising from a simpler benzonitrile (B105546) derivative.
C-F Bond Disconnection: This strategy involves introducing the fluorine atom late in the synthesis onto a 4-cyclopropylbenzonitrile (B73310) precursor. This could be achieved via nucleophilic or electrophilic fluorination. However, controlling the regioselectivity of fluorination on a pre-functionalized ring can be challenging. For instance, the cyclopropyl (B3062369) and cyano groups have competing directing effects in electrophilic substitution.
C-CN Bond Disconnection: This approach involves the introduction of the nitrile group as the final step. Starting from a 3-cyclopropyl-2-fluoro-halobenzene, a cyanation reaction (e.g., Rosenmund-von Braun or palladium-catalyzed cyanation) would be employed. This route is viable but depends on the availability and synthesis of the appropriately substituted fluoro-cyclopropyl-benzene precursor.
Considering these options, the C-Cyclopropyl disconnection often presents the most convergent and efficient route, leveraging a key reaction where a complex fragment is added in a single, reliable step. A plausible synthetic route involves the nucleophilic aromatic substitution of a fluoride (B91410) ion on 3,4-difluorobenzonitrile (B1296988) with a cyclopropyl Grignard reagent. evitachem.com
Approaches to Benzonitrile Core Functionalization
The synthesis of the functionalized benzonitrile core is central to producing the target molecule. This involves the strategic introduction of the cyano and fluoro substituents onto the aromatic ring.
Direct Cyano-Group Introduction Strategies
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. researchgate.net Several methods exist, each with its advantages and limitations.
Sandmeyer Reaction: This classical method involves the diazotization of an aniline (B41778) (aromatic amine) precursor with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. It is a robust method for converting an amino group into a nitrile.
Rosenmund-von Braun Reaction: This reaction involves the direct displacement of an aryl halide with a cyanide source, typically copper(I) cyanide (CuCN), often at high temperatures. While effective, the conditions can be harsh.
Palladium-Catalyzed Cyanation: Modern cross-coupling chemistry offers milder alternatives. Catalytic systems, often based on palladium with various phosphine (B1218219) ligands, can couple aryl halides or triflates with cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.net These methods generally offer higher functional group tolerance and milder reaction conditions than the classical approaches. acs.org
| Cyanation Method | Typical Substrate | Reagents | Key Features |
| Sandmeyer Reaction | Aryl Amine | 1. NaNO₂, H⁺2. CuCN | Classical, reliable, proceeds via diazonium salt |
| Rosenmund-von Braun | Aryl Halide | CuCN | High temperatures often required |
| Pd-Catalyzed Cyanation | Aryl Halide/Triflate | Zn(CN)₂, Pd catalyst, ligand | Milder conditions, high functional group tolerance |
Classical and Modern Halogen-Exchange Fluorination Techniques on Aromatic Systems
Halogen-exchange (Halex) fluorination is a powerful method for synthesizing aryl fluorides, particularly on an industrial scale. google.com This nucleophilic aromatic substitution reaction involves displacing a leaving group, typically chlorine or bromine, with a fluoride ion. jst.go.jpiaea.org
The reaction is typically performed with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The efficiency of the Halex reaction is highly dependent on the electronic nature of the aromatic ring; it is significantly accelerated by the presence of electron-withdrawing groups (such as -CN or -NO₂) positioned ortho or para to the leaving group. google.com
Modern advancements in this area include the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, which enhance the solubility and nucleophilicity of the fluoride salt, allowing for milder reaction conditions and improved yields. google.com
Regioselective Fluorination Protocols (e.g., Electrophilic and Nucleophilic Methods)
Achieving the correct regiochemistry is critical. The fluorine atom in the target molecule is positioned meta to the strongly electron-withdrawing cyano group. rsc.orgorganic-chemistry.org
Nucleophilic Aromatic Fluorination (SNAF): This is the most relevant method for achieving the desired substitution pattern. The cyano group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack. In a precursor like 3,4-dichlorobenzonitrile (B1293625) or 3,4-difluorobenzonitrile, the halogen at the 4-position (para to the cyano group) is highly activated and can be selectively displaced. A synthesis of 3-cyclopropyl-4-fluorobenzonitrile (B6185895) has been reported starting from 3,4-difluorobenzonitrile, where a cyclopropyl organometallic reagent displaces the fluorine at the 4-position. evitachem.com Similarly, in a precursor like 4-chloro-3-nitrobenzonitrile, the chlorine can be displaced by fluoride via a Halex reaction before subsequent transformations. The outcome of such reactions can sometimes be difficult to predict and may result in mixtures of products. rsc.org
Electrophilic Fluorination: This method involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source (e.g., Selectfluor®). However, this approach is not suitable for synthesizing this compound. The cyano group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. quora.com Therefore, direct electrophilic fluorination of a 4-cyclopropylbenzonitrile precursor would be slow and would likely yield the undesired 2-fluoro isomer.
Methodologies for Cyclopropyl Moiety Introduction on Aromatic Scaffolds
The introduction of the cyclopropyl group is the final key transformation. wikipedia.orgnih.gov This can be achieved either by constructing the ring on the substrate or by attaching a pre-formed cyclopropyl unit.
Cyclopropanation Reactions for Strained Ring Formation
Cyclopropanation involves the formation of the three-membered ring, typically from an alkene precursor via the addition of a carbene or carbene equivalent. jst.go.jpresearchgate.netorganic-chemistry.org
Simmons-Smith Reaction: This classic method uses a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple to convert an alkene into a cyclopropane (B1198618).
Catalytic Cyclopropanation: Transition metal catalysts (based on Rh, Cu, Pd) are widely used to decompose diazo compounds, generating metal carbenes that react with alkenes to form cyclopropanes. Myoglobin-based biocatalysts have also been engineered for stereoselective cyclopropanations. nih.gov
Ylide Reactions: Sulfur ylides, as used in the Corey-Chaykovsky reaction, can react with α,β-unsaturated carbonyl compounds to form cyclopropanes.
While these are powerful methods for creating cyclopropane rings, for the synthesis of this compound, a more direct approach is the attachment of an existing cyclopropyl group to the aromatic core.
Strategic Introduction of a Pre-formed Cyclopropyl Group
The most common and efficient syntheses of the target molecule involve the reaction of a functionalized benzonitrile with a nucleophilic or organometallic cyclopropyl reagent.
Nucleophilic Aromatic Substitution (SNAF): As mentioned previously, a highly effective route involves the reaction of 3,4-difluorobenzonitrile with cyclopropylmagnesium bromide. evitachem.com In this reaction, the Grignard reagent acts as a nucleophile, displacing the more activated fluorine atom at the C4 position (para to the cyano group).
Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are versatile methods for forming C-C bonds. A 4-halo-3-fluorobenzonitrile (where halo = Br, I, or OTf) can be coupled with a cyclopropyl organometallic reagent.
Suzuki Coupling: Utilizes cyclopropylboronic acid or its esters in the presence of a palladium catalyst and a base.
Negishi Coupling: Employs a cyclopropylzinc reagent with a palladium or nickel catalyst.
Stille Coupling: Uses a cyclopropyltin reagent, though tin reagents are often avoided due to toxicity concerns.
| Coupling Method | Cyclopropyl Reagent | Aryl Partner | Catalyst |
| Suzuki | Cyclopropylboronic acid | Aryl-Br, Aryl-I, Aryl-OTf | Palladium |
| Negishi | Cyclopropylzinc halide | Aryl-Br, Aryl-I, Aryl-OTf | Palladium/Nickel |
| SNAF (Grignard) | Cyclopropylmagnesium bromide | Aryl-F (activated) | None |
Transition Metal-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation
The construction of the crucial C(sp²)-C(sp³) bond between the aromatic ring and the cyclopropyl moiety is often achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Negishi couplings are prominent examples of these powerful transformations.
The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound with an organohalide. rsc.org In the context of synthesizing this compound, this would typically involve the reaction of a cyclopropylboronic acid or its ester derivative with a dihalo-fluorobenzonitrile, such as 4-bromo-3-fluorobenzonitrile (B163030) or 4-chloro-3-fluorobenzonitrile. The reaction is favored for its use of relatively stable and low-toxicity organoboron reagents. organic-chemistry.orgyoutube.com The general catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. rsc.org The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates. For instance, palladium acetate (B1210297) with a bulky phosphine ligand like tricyclohexylphosphine (B42057) has been found effective for similar couplings. acs.org
The Negishi coupling offers an alternative and powerful method for C-C bond formation, coupling an organozinc compound with an organohalide, typically catalyzed by palladium or nickel. capes.gov.br This reaction is known for its high functional group tolerance and the ability to form bonds between various hybridized carbon atoms. capes.gov.br The synthesis of this compound via a Negishi coupling would likely involve the reaction of a cyclopropylzinc reagent with a suitable 3-fluoro-4-halobenzonitrile. The organozinc reagent can be prepared from the corresponding cyclopropyl halide. The reaction generally proceeds under mild conditions and can be highly efficient. capes.gov.br
A comparison of typical reaction conditions for Suzuki-Miyaura and Negishi couplings in related syntheses is presented below.
| Coupling Reaction | Catalyst/Precursor | Ligand | Base | Solvent | Typical Substrates |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, PCy₃ | K₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, Water | Aryl/heteroaryl halides, Cyclopropylboronic acid/esters |
| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | PPh₃, dppe | - | THF, DMF | Aryl/heteroaryl halides, Cyclopropylzinc halides |
Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles
A more direct approach to forming the aryl-cyclopropyl bond is the palladium-catalyzed α-arylation of cyclopropyl nitriles. This method forges the C-C bond directly at the α-position of the nitrile group on the cyclopropane ring. nih.govnih.gov This strategy is particularly attractive as it can provide the target molecule in a single step from readily available starting materials: an aryl halide and cyclopropyl nitrile. nih.gov
The reaction typically employs a palladium catalyst, a suitable phosphine ligand, and a strong base to deprotonate the cyclopropyl nitrile, forming a nucleophilic species that then couples with the aryl halide. The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of aryl bromides and even less reactive aryl chlorides. nih.gov Research has shown that ligands like NiXantphos can be particularly effective in the coupling of sterically hindered cyclopropyl nitriles. nih.gov
Below is a table summarizing key findings in the palladium-catalyzed α-arylation of cyclopropyl nitriles with various aryl bromides, which is a foundational method for the synthesis of this compound.
| Aryl Bromide | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ | t-Bu₃P | NaOt-Bu | Toluene | 85 |
| 1-Bromo-3-fluorobenzene | Pd₂(dba)₃ | t-Bu₃P | NaOt-Bu | Toluene | 90 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | t-Bu₃P | NaOt-Bu | Toluene | 92 |
| 1-Bromo-4-cyanobenzene | Pd₂(dba)₃ | t-Bu₃P | NaOt-Bu | Toluene | 78 |
Chemo- and Regioselective Synthetic Sequences
Achieving the desired substitution pattern in this compound requires careful control over the chemo- and regioselectivity of the synthetic steps. When using dihalogenated starting materials, such as 3-fluoro-4-bromobenzonitrile, the selective reaction at one halogenated site over another is paramount.
In the context of Suzuki-Miyaura or Negishi couplings, the higher reactivity of the C-Br bond compared to the C-F bond allows for the selective coupling at the 4-position of a 4-bromo-3-fluorobenzonitrile substrate. The choice of catalyst and reaction conditions can further enhance this selectivity.
Similarly, in α-arylation reactions, the regioselectivity is inherently controlled by the position of the nitrile group on the cyclopropane ring. However, when dealing with substituted aryl halides, the site of coupling on the aromatic ring is determined by the position of the leaving group (e.g., bromine or chlorine).
For instance, a plausible chemo- and regioselective synthesis could involve the Suzuki-Miyaura coupling of 4-bromo-3-fluorobenzonitrile with cyclopropylboronic acid. The palladium catalyst would selectively activate the C-Br bond, leading to the formation of the desired product with high regioselectivity.
Green Chemistry Principles and Sustainable Synthetic Approaches in the Context of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. rsc.orgresearchgate.netrsc.org In the synthesis of this compound, several strategies can be employed to align with these principles.
One key aspect is the use of catalytic processes, such as the Suzuki-Miyaura and Negishi couplings, which reduce the need for stoichiometric reagents and minimize waste generation. The development of highly active catalysts that can be used at low loadings is a continuous goal in this area. researchgate.netrsc.org
The choice of solvent is another critical factor. While many cross-coupling reactions are performed in organic solvents like toluene or THF, there is a growing interest in using more environmentally friendly alternatives. Water, or aqueous solvent mixtures, can be excellent choices for Suzuki-Miyaura reactions, often with the aid of phase-transfer catalysts or specialized water-soluble ligands. researchgate.net The use of ionic liquids as recyclable reaction media also presents a promising green alternative. researchgate.netrsc.org
Furthermore, optimizing reaction conditions to reduce energy consumption, such as performing reactions at lower temperatures or utilizing microwave irradiation to shorten reaction times, contributes to a more sustainable synthesis. Atom economy, which measures the efficiency of a reaction in incorporating atoms from the reactants into the final product, is inherently high in well-designed cross-coupling reactions.
Reactivity Profiles and Derivatization Strategies of 4 Cyclopropyl 3 Fluorobenzonitrile
Chemical Transformations of the Benzonitrile (B105546) Functional Group
The benzonitrile group (–C≡N) is a versatile functional handle that can undergo a variety of chemical transformations, providing access to other important functional groups.
The nitrile group can be readily converted into a primary amine or a carboxylic acid.
Reduction: The reduction of the nitrile to a primary amine is a fundamental transformation. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. The resulting product is (4-cyclopropyl-3-fluorophenyl)methanamine.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in an aqueous solution. The reaction proceeds through a carboximidic acid intermediate, which then tautomerizes to an amide that is subsequently hydrolyzed to the carboxylic acid, 4-cyclopropyl-3-fluorobenzoic acid.
The nitrile functional group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. youtube.com This transformation, often referred to as a "click" reaction, is a highly efficient method for synthesizing 5-substituted 1H-tetrazoles. nih.govacs.org The reaction involves treating the nitrile with an azide (B81097) source, commonly sodium azide (NaN₃), often in the presence of a catalyst. nih.govacs.org
Various catalysts have been developed to promote this reaction under milder conditions and improve yields. acs.org These include Lewis acids like zinc salts (e.g., ZnCl₂ or Zn(OTf)₂) and various transition metal complexes, such as those involving cobalt(II). nih.govorganic-chemistry.org The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. ajgreenchem.com The mechanism involves the activation of the nitrile moiety by the catalyst, facilitating the nucleophilic attack of the azide ion and subsequent cyclization to form the stable tetrazole ring. researchgate.net This reaction would convert 4-cyclopropyl-3-fluorobenzonitrile into 5-(4-cyclopropyl-3-fluorophenyl)-1H-tetrazole.
| Catalyst/Promoter | Azide Source | Solvent | Typical Temperature (°C) | Reference |
|---|---|---|---|---|
| Cobalt(II) Complex | Sodium Azide | Methanol/DMF | 110 | nih.govacs.org |
| Zinc(II) Salts (e.g., Zn(OTf)₂) | Sodium Azide / TMSN₃ | Water / Isopropanol | Reflux | organic-chemistry.org |
| SO₃H-Carbon Catalyst | Sodium Azide | DMF | 100 | ajgreenchem.com |
Reactivity of the Fluorine Atom on the Aromatic Ring
The fluorine atom's high electronegativity and its position on the benzonitrile ring significantly influence the molecule's reactivity, particularly in substitution reactions.
The aromatic ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitrile group (–C≡N). masterorganicchemistry.com In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. youtube.com In this molecule, the nitrile group, being para to the site of attack (the carbon bearing the fluorine), effectively stabilizes the Meisenheimer complex through resonance.
Contrary to what is observed in aliphatic Sₙ2 reactions, fluoride (B91410) is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Studies on related meta-halobenzonitrile derivatives have shown that the order of reactivity for leaving groups in SNAr reactions is often F >> Cl > Br > I. researchgate.netnih.govnih.gov This makes the fluorine atom in this compound the most probable site for nucleophilic substitution over other potential halogens. This reaction allows for the introduction of a wide range of nucleophiles, such as alkoxides, thiolates, and amines, at the C-3 position.
| Leaving Group | Relative Reactivity Order | Typical Conditions | Reference |
|---|---|---|---|
| Fluorine (F) | Highest | DMSO or DMF, Heat (Conventional or Microwave) | researchgate.netnih.govnih.gov |
| Chlorine (Cl) | Low | ||
| Bromine (Br) | Moderate | ||
| Iodine (I) | Lowest (often unreactive) |
The reactivity of the aromatic ring in this compound towards an incoming electrophile is determined by the combined influence of all three substituents:
Nitrile group (–C≡N): Strongly deactivating and meta-directing.
Fluorine atom (–F): Deactivating but ortho, para-directing. quora.com
Cyclopropyl (B3062369) group: Activating and ortho, para-directing. stackexchange.com
The directing effects of these groups are superimposed. The powerful meta-directing nitrile group deactivates the positions ortho and para to it (C-3 and C-5). The ortho, para-directing fluorine and cyclopropyl groups activate the positions ortho and para to themselves. The final substitution pattern will depend on the specific reaction conditions and the nature of the electrophile, representing a complex regiochemical challenge.
Chemical Behavior of the Cyclopropyl Ring
The cyclopropyl group is a unique substituent with electronic properties that resemble those of a double bond or an alkyl group. stackexchange.com It can donate electron density to the aromatic ring through conjugation with its "bent" Walsh orbitals, acting as a weak activating group. stackexchange.com
Generally, the cyclopropyl ring is chemically robust and stable under many reaction conditions, including those used for the modification of the nitrile and fluoro groups. However, the ring strain inherent in the three-membered ring (approximately 27 kcal/mol) means it can undergo ring-opening reactions under specific, often harsh, conditions. researchgate.net These reactions can be initiated by electrophiles, radical species, or through transition-metal-catalyzed processes. researchgate.netchemrxiv.org For instance, in certain Ni-catalyzed cross-coupling reactions, the cyclopropane (B1198618) ring can act as a reporter for the reaction mechanism, remaining intact under radical (1e) pathways but opening under polar (2e) conditions. acs.org In the context of the transformations discussed above, such as standard nitrile hydrolysis or SNAr reactions, the cyclopropyl ring is expected to remain intact.
Ring-Opening Reactions and Rearrangements
The cyclopropyl group, while generally considered a stable three-membered ring, can undergo ring-opening reactions under specific, often strenuous, conditions. These transformations are of significant interest as they can introduce a three-carbon chain, fundamentally altering the molecular scaffold. The reactivity of the cyclopropyl group in aryl cyclopropanes is influenced by both the aromatic system and the other substituents present.
Under certain catalytic conditions, such as with a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP), cyclopropanes can undergo ring-opening hydroarylation. researchgate.net This type of reaction typically requires a donor-acceptor motif on the cyclopropane, but has been achieved for monosubstituted cyclopropanes. researchgate.net The association of an acid catalyst with HFIP can activate otherwise unreactive cyclopropanes. researchgate.net
Another pathway for activating aryl cyclopropanes is through one-electron oxidation, which converts them into reactive radical cation intermediates that can then undergo ring-opening functionalizations. Furthermore, electrophilic activation with Lewis acidic species represents a strategy to induce ring-opening, although the scope of nucleophiles can be limited. researchgate.net Hypervalent iodine reagents have also been employed for the fluorinative ring-opening of certain cyclopropanes, leading to 1,3-difluorination or 1,3-oxyfluorination products under mild conditions. rsc.org
For cyclopropanes bearing a nitrile group, anion-induced cleavage of the cyclopropane ring is a known reaction pathway. nih.gov This type of reaction often proceeds via a tandem process involving the formation of a cyclopropane derivative followed by its ring cleavage. nih.gov
Stability and Reactivity under Diverse Reaction Conditions
The stability of this compound is a critical factor in its application in multi-step syntheses. The electron-withdrawing nature of the nitrile and fluorine groups can influence the reactivity of the benzene (B151609) ring and the attached cyclopropyl group.
The cyclopropyl group is generally stable under standard synthetic conditions. However, highly acidic conditions can lead to protonation and subsequent ring-opening, a reaction catalyzed by the generation of a halogen acid in situ from solvents like chloroform (B151607) (CDCl₃). chemrxiv.org Lewis acids can also catalyze the heterolytic cleavage of C-C bonds within the cyclopropane ring. chemrxiv.org
The nitrile group is susceptible to hydrolysis to a carboxylic acid under strong acidic or basic conditions, and can be reduced to an amine using reducing agents like lithium aluminum hydride. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless activated by a strong electron-withdrawing group in the ortho or para position.
A summary of the compound's reactivity is presented in the table below.
| Reaction Condition | Reagent/Catalyst | Affected Functional Group | Outcome |
| Acidic Conditions | Brønsted Acid / Lewis Acid | Cyclopropyl Ring | Potential ring-opening and rearrangement. researchgate.netchemrxiv.org |
| Strong Acid/Base | H₃O⁺ / OH⁻ | Nitrile Group | Hydrolysis to carboxylic acid. |
| Reduction | LiAlH₄, H₂ | Nitrile Group | Reduction to a primary amine. |
| Halogenation | Halogens (e.g., Br₂, I₂) at elevated temperatures | Cyclopropyl Ring | Ring-opening to form 1,3-dihalopropanes. nih.gov |
| Oxidation | One-electron oxidants | Cyclopropyl Ring | Formation of radical cation leading to ring-opening. researchgate.net |
Selective Functionalization at Peripheral Positions
Selective functionalization of the aromatic ring of this compound, without disturbing the existing functional groups, allows for the synthesis of a diverse range of derivatives. The directing effects of the substituents play a crucial role in determining the position of substitution.
The fluorine atom is an ortho, para-director, while the cyclopropyl group is also an activating ortho, para-director. The nitrile group is a deactivating meta-director. The positions ortho to the fluorine (and meta to the nitrile) and ortho to the cyclopropyl group (and meta to the fluorine) are the most likely sites for electrophilic aromatic substitution. The interplay of these directing effects will determine the regioselectivity of such reactions.
For instance, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be directed to the positions activated by the fluorine and cyclopropyl groups and not deactivated by the nitrile group. The precise outcome would depend on the specific reagents and reaction conditions employed, which can be tuned to favor one isomer over another.
Advanced Spectroscopic and Analytical Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-cyclopropyl-3-fluorobenzonitrile in solution. By analyzing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Isomeric Differentiation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and cyclopropyl (B3062369) protons. The aromatic region would show complex splitting patterns due to spin-spin coupling between the protons and the fluorine atom. The proton ortho to the nitrile group and meta to the fluorine is expected to appear as a doublet of doublets. The proton ortho to both the fluorine and cyclopropyl groups will also likely be a doublet of doublets, while the proton ortho to the cyclopropyl group and meta to the nitrile will be a triplet or doublet of doublets. The cyclopropyl protons would present as two multiplets in the upfield region, corresponding to the methine and methylene (B1212753) groups.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon of the nitrile group is expected to have a characteristic chemical shift in the downfield region. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing nitrile and fluorine substituents, and the electron-donating cyclopropyl group. The carbon atoms directly bonded to fluorine will exhibit a large one-bond C-F coupling constant.
¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its coupling to neighboring protons would be observable in the proton-coupled ¹⁹F spectrum, providing valuable information for assigning the aromatic proton signals.
Isomeric differentiation is a key application of NMR. For instance, an isomer like 2-cyclopropyl-5-fluorobenzonitrile (B15335520) would exhibit significantly different splitting patterns and chemical shifts in both the ¹H and ¹⁹F NMR spectra due to the altered proximity of the substituents to the various nuclei.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 7.4 - 7.6 | dd | J(H,H) = ~8, J(H,F) = ~2 |
| H-5 | 7.3 - 7.5 | t | J(H,H) = ~8 |
| H-6 | 7.2 - 7.4 | dd | J(H,H) = ~8, J(H,F) = ~10 |
| Cyclopropyl-CH | 1.9 - 2.1 | m | |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | m |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C≡N | ~118 |
| C-1 | ~110 |
| C-2 | ~125 (d, J(C,F) = ~4 Hz) |
| C-3 | ~160 (d, J(C,F) = ~250 Hz) |
| C-4 | ~145 (d, J(C,F) = ~8 Hz) |
| C-5 | ~130 |
| C-6 | ~115 (d, J(C,F) = ~20 Hz) |
| Cyclopropyl-CH | ~15 |
| Cyclopropyl-CH₂ | ~10 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides foundational data, 2D NMR techniques are employed to unambiguously assign the signals and confirm the proposed structure.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For example, correlations would be expected between the adjacent aromatic protons, and within the cyclopropyl spin system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. For instance, the aromatic protons would show correlations to the nitrile carbon and other carbons in the aromatic ring, confirming the substitution pattern. The cyclopropyl methine proton would show a correlation to the C-4 carbon of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei. This can be particularly useful to confirm the spatial relationship between the cyclopropyl group and the adjacent aromatic protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated and compared to the experimental value, with a very low tolerance for error.
Predicted HRMS Data for this compound
| Ion Formula | Calculated Mass (m/z) |
| [C₁₀H₈FN+H]⁺ | 162.0719 |
| [C₁₀H₈FN+Na]⁺ | 184.0538 |
Fragmentation Pattern Interpretation
The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Under electron ionization (EI) or other ionization techniques, the molecular ion will break apart into smaller, characteristic fragment ions. For this compound, some predicted fragmentation pathways include:
Loss of a hydrogen atom to form the [M-H]⁺ ion.
Loss of the nitrile group (CN) to give an [M-26]⁺ fragment.
Cleavage of the cyclopropyl ring, potentially leading to the loss of ethylene (B1197577) (C₂H₄) to form an [M-28]⁺ ion.
Loss of the entire cyclopropyl group to give an [M-41]⁺ fragment.
The stability of the benzonitrile (B105546) ring would likely lead to prominent aromatic fragment ions.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are particularly useful for identifying the presence of specific functional groups.
For this compound, key vibrational bands would be expected for the nitrile, the C-F bond, the aromatic ring, and the cyclopropyl group.
Nitrile (C≡N) stretch: A sharp, intense absorption band is predicted in the IR spectrum around 2230-2240 cm⁻¹. This is a very characteristic band for nitriles.
Aromatic C-H stretch: These would appear above 3000 cm⁻¹.
Aliphatic C-H stretch: The C-H bonds of the cyclopropyl group would show stretching vibrations just below 3000 cm⁻¹.
C-F stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ corresponding to the C-F bond.
Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region would be indicative of the aromatic ring.
Cyclopropyl ring vibrations: The cyclopropyl group has characteristic ring deformation modes, which would appear in the fingerprint region of the spectrum.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the nitrile group, which may be weak in the IR spectrum.
Predicted IR and Raman Data for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Cyclopropyl C-H Stretch | 2950 - 3050 | IR, Raman |
| Nitrile (C≡N) Stretch | 2230 - 2240 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-F Stretch | 1200 - 1300 | IR |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While specific crystallographic data for this compound is not widely available in published literature, the application of this technique would involve growing a single crystal of the compound. This crystal would then be exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
The key structural features of this compound that would be elucidated by X-ray crystallography include:
Planarity of the Benzene (B151609) Ring: Confirmation of the aromatic ring's planarity.
Orientation of Substituents: The precise spatial arrangement of the cyclopropyl, fluoro, and nitrile groups relative to the benzene ring and to each other.
Conformation of the Cyclopropyl Group: The rotational position of the cyclopropyl ring with respect to the plane of the benzene ring.
Intermolecular Interactions: The analysis would also reveal how molecules of this compound pack together in the crystal lattice, identifying any significant intermolecular forces such as dipole-dipole interactions or π-stacking.
A hypothetical table of crystallographic data that could be obtained is presented below to illustrate the expected findings.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| Volume (ų) | 985.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
This data would provide an unambiguous determination of the molecule's solid-state conformation, which is crucial for understanding its physical properties and for applications in materials science and medicinal chemistry.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for verifying the purity of a synthesized compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful methods that would be applied to this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (a packed column) and a mobile phase (a liquid solvent). For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase.
The purity of a sample of this compound would be assessed by injecting a solution of the compound into the HPLC system. A pure sample would ideally show a single peak in the resulting chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. By integrating the area under each peak, the relative percentage of the desired compound and any impurities can be calculated.
A hypothetical HPLC analysis report for this compound is summarized in the table below.
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 5.8 | 99.5 | This compound |
| 2 | 4.2 | 0.3 | Unidentified Impurity |
| 3 | 7.1 | 0.2 | Unidentified Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In this technique, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
For this compound, GC-MS would not only confirm its purity but also provide structural information. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Furthermore, the fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, would provide characteristic fragments that can help to confirm the structure.
A hypothetical summary of GC-MS data for this compound is provided in the table below.
| Retention Time (min) | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| 8.3 | 175.07 | 174, 150, 134, 108 |
These chromatographic methods are indispensable tools in the synthesis and analysis of this compound, ensuring the high purity required for further research and application.
Computational and Theoretical Studies of 4 Cyclopropyl 3 Fluorobenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular characteristics of 4-cyclopropyl-3-fluorobenzonitrile. These methods provide a detailed picture of the molecule's electronic landscape and conformational possibilities.
Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis
DFT calculations can reveal the intricate details of the electronic structure of this compound. The analysis of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between these frontier orbitals is a key determinant of the molecule's kinetic stability and chemical reactivity.
The charge distribution within the molecule is significantly influenced by the presence of the electronegative fluorine atom and the electron-withdrawing nitrile group. This leads to a polarized aromatic ring and affects the molecule's interaction with other chemical species. A molecular electrostatic potential (MEP) map would visually represent these charge distributions, highlighting regions susceptible to electrophilic or nucleophilic attack.
| Property | Predicted Value | Significance |
| HOMO Energy | Indicates regions of high electron density, prone to electrophilic attack. | |
| LUMO Energy | Indicates regions of low electron density, prone to nucleophilic attack. | |
| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. | |
| Dipole Moment | Quantifies the overall polarity of the molecule. |
Conformational Analysis and Energetics
The orientation of the cyclopropyl (B3062369) group relative to the plane of the benzene (B151609) ring is a key conformational feature of this compound. Computational modeling can determine the most stable conformation by calculating the potential energy surface as a function of the dihedral angle between the cyclopropyl ring and the aromatic ring. These calculations can identify the global minimum energy structure and any potential rotational barriers.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to validate the theoretical models. researchgate.net For this compound, this includes predicting its nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. researchgate.netepstem.net
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), providing valuable information about the electronic environment of each nucleus. epstem.net Theoretical calculations of IR spectra can help in the assignment of vibrational modes observed in experimental spectra. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for UV-Vis absorption. nih.gov
| Spectroscopic Data | Predicted Values | Experimental Values |
| ¹H NMR Chemical Shifts (ppm) | ||
| ¹³C NMR Chemical Shifts (ppm) | ||
| Key IR Frequencies (cm⁻¹) | ||
| UV-Vis λmax (nm) |
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical calculations are instrumental in studying the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. This provides a detailed, step-by-step understanding of how the reaction proceeds. For instance, studying the activation of the C-CN bond in similar fluorinated benzonitriles has been a subject of interest. acs.org
The activation energies and reaction enthalpies calculated through these studies offer quantitative insights into the feasibility and kinetics of a reaction. For example, the free energies for C–CN oxidative addition in 3-fluoro and 4-fluorobenzonitrile (B33359) have been shown to be negative, indicating that the formation of the C–CN bond activation products is energetically favorable. acs.org
Structure-Reactivity Relationship Predictions and Mechanistic Insights
By systematically modifying the structure of this compound in silico, computational studies can predict how changes in its chemical makeup will affect its reactivity. For example, altering the substituents on the benzene ring or modifying the cyclopropyl group can provide insights into structure-reactivity relationships. These predictions can guide the design of new molecules with desired chemical properties. The presence of the fluoro substituent, for instance, is known to influence the thermodynamics of reactions involving the nitrile group. acs.org
Molecular Dynamics Simulations (if applicable for specific interactions)
While less common for small molecules in isolation, molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations provide a dynamic picture of the molecule's movement and interactions over time, which can be crucial for understanding its behavior in a complex environment.
Potential Academic Applications of 4 Cyclopropyl 3 Fluorobenzonitrile As a Chemical Scaffold and Advanced Intermediate
4-Cyclopropyl-3-fluorobenzonitrile is a strategically-functionalized aromatic compound that holds significant promise as a versatile building block in various fields of advanced chemical synthesis. Its unique structure, which combines a cyclopropyl (B3062369) group, a fluorine atom, and a nitrile moiety on a benzene (B151609) ring, offers a powerful platform for constructing complex molecular architectures. The interplay of these functional groups provides chemists with multiple reaction sites and the ability to fine-tune the steric and electronic properties of target molecules, making it a valuable intermediate for specialized applications.
Future Research Directions and Unexplored Avenues
Development of Novel and More Sustainable Synthetic Routes
The efficient and environmentally benign synthesis of 4-cyclopropyl-3-fluorobenzonitrile is a critical first step towards unlocking its full potential. Current synthetic strategies for analogous compounds often rely on traditional methods that may involve harsh reagents or generate significant waste. Future research should prioritize the development of novel and more sustainable synthetic routes.
One promising approach involves the exploration of catalytic methods for the construction of the cyclopropyl (B3062369) moiety. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed for the synthesis of various cyclopropylarenes. nih.gov Adapting these methods to utilize readily available starting materials, such as a corresponding brominated or boronic acid-substituted fluorobenzonitrile, could offer a more efficient and scalable synthesis. Furthermore, the use of earth-abundant metal catalysts, like cobalt, for cross-coupling reactions presents a more sustainable alternative to precious metals. organic-chemistry.org
Another avenue for sustainable synthesis lies in the realm of green chemistry. The use of ionic liquids as recyclable reaction media has shown promise in the synthesis of benzonitriles, offering advantages such as simplified separation processes and the elimination of volatile organic solvents. nih.gov Investigating the applicability of such systems to the synthesis of this compound could significantly reduce the environmental footprint of its production. Additionally, exploring chemoenzymatic strategies, which utilize enzymes to catalyze key transformations, could lead to highly selective and environmentally friendly synthetic pathways. utdallas.edu The development of one-pot procedures, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more atom-economical and sustainable synthesis. researchgate.net
Future research in this area could focus on the following:
Catalytic C-H cyclopropanation: Direct cyclopropanation of a C-H bond on the benzene (B151609) ring would be a highly atom-economical approach.
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. mdpi.com
Photoredox catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis, often proceeding under mild conditions. acs.org
Exploration of Undiscovered Reactivity Pathways and Transformations
The inherent ring strain of the cyclopropyl group and the electronic properties of the fluorinated benzonitrile (B105546) core suggest a rich and largely unexplored reactivity landscape for this compound.
The cyclopropane (B1198618) ring can act as a reactive handle, undergoing ring-opening reactions under various conditions to generate valuable synthetic intermediates. For instance, fluorinative ring-opening of cyclopropanes has been achieved using hypervalent iodine reagents, leading to 1,3-difluorination or 1,3-oxyfluorination products. rsc.orgnih.gov Applying such a methodology to this compound could provide access to novel fluorinated acyclic compounds. The ring strain also makes the C-C bonds of the cyclopropane susceptible to cleavage by transition metals, a process that can be harnessed in various catalytic cycles. utrgv.edu
The benzonitrile moiety also offers multiple avenues for transformation. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures. jeeadv.ac.in Furthermore, the C-CN bond itself can be activated by transition metal complexes, opening up possibilities for novel cross-coupling reactions. utrgv.edu The fluorine atom and the remaining aromatic protons are also potential sites for further functionalization through, for example, nucleophilic aromatic substitution or directed C-H activation. nih.gov
Key areas for future reactivity studies include:
Transition-metal-catalyzed ring-opening and functionalization: Investigating the reactions of this compound with various transition metal catalysts to explore novel skeletal rearrangements and functionalizations.
Photochemical transformations: The combination of the cyclopropyl ring and the aromatic system suggests that photochemical reactions could lead to interesting and unique products. utdallas.edu
Domino reactions: Designing reaction cascades where a single event, such as the opening of the cyclopropyl ring, triggers a series of subsequent transformations to build molecular complexity in a single operation.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. For this compound, computational modeling can provide invaluable insights that can guide experimental work.
DFT calculations can be used to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distributions. researchgate.netutexas.edu This information is crucial for understanding the molecule's inherent reactivity and how it might interact with other reagents. For example, calculating the energies of different conformations and the barriers to rotation can shed light on its dynamic behavior.
Furthermore, computational models can be employed to predict the outcomes of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the feasibility and selectivity of a proposed reaction pathway. utexas.eduacs.org This predictive power can save significant time and resources in the laboratory by identifying promising reactions and ruling out unfeasible ones. For instance, machine learning models are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. acs.org
In the context of material design, computational methods can be used to predict the properties of materials incorporating this compound as a building block. For example, DFT calculations can estimate the electronic properties of polymers or molecular crystals containing this unit, which could be relevant for applications in organic electronics.
Future computational studies could focus on:
Reaction mechanism elucidation: Using DFT to model the transition states and intermediates of potential reactions to gain a deep understanding of the underlying mechanisms.
Prediction of spectroscopic properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products. researchgate.net
Virtual screening for biological activity: Employing molecular docking simulations to predict the binding affinity of this compound and its derivatives to various biological targets.
Integration into Emerging Fields of Synthetic Organic Chemistry
The unique structural features of this compound make it a prime candidate for integration into several emerging fields of synthetic organic chemistry, most notably in medicinal chemistry and materials science.
The cyclopropyl group is a highly sought-after motif in drug discovery. researchgate.netnih.govacs.org Its incorporation into a molecule can lead to improvements in various pharmacokinetic and pharmacodynamic properties, such as enhanced potency, increased metabolic stability, and improved membrane permeability. researchgate.netnih.govacs.orgpsu.edu The fluorine atom is another privileged element in medicinal chemistry, often introduced to modulate a molecule's acidity, basicity, and metabolic stability. The nitrile group can act as a versatile synthetic handle or as a key pharmacophore itself. chemrxiv.org The combination of these three functionalities in this compound suggests its potential as a valuable building block for the synthesis of novel bioactive compounds. For example, a related compound, 4-cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole monohydrate, has shown significant herbicidal activity. asianpubs.org
In the realm of materials science, the electronic properties of fluorinated benzonitriles make them interesting components for the design of novel organic materials. For instance, fluorinated benzonitrile derivatives have been investigated for their photophysical and electrochemical properties, with some exhibiting thermally activated delayed fluorescence (TADF), a property relevant for organic light-emitting diodes (OLEDs). psu.edu The introduction of the cyclopropyl group could further tune these properties, opening up new possibilities for the design of advanced materials.
Potential areas for integration include:
Fragment-based drug discovery: Using this compound as a starting point for the development of new drug candidates.
Synthesis of agrochemicals: Exploring the potential of derivatives of this compound as new herbicides, fungicides, or insecticides.
Development of organic electronic materials: Incorporating this molecule into polymers or small molecules for applications in transistors, solar cells, and sensors.
Challenges and Opportunities in the Academic Study of Substituted Benzonitriles with Strained Rings
The academic study of substituted benzonitriles featuring strained rings like cyclopropane presents both significant challenges and exciting opportunities.
One of the primary challenges lies in the synthesis of these often complex molecules. The introduction of multiple substituents onto an aromatic ring with high regioselectivity can be difficult, and the incorporation of a strained ring adds another layer of complexity. nih.gov Overcoming these synthetic hurdles will require the development of novel and robust synthetic methodologies.
Another challenge is understanding the intricate interplay between the strained ring and the electronic properties of the substituted benzonitrile core. The ring strain can influence the reactivity of the aromatic system and the nitrile group in non-obvious ways. utrgv.edu Unraveling these complex electronic interactions will require a combination of sophisticated experimental techniques and high-level computational studies.
Despite these challenges, the field is ripe with opportunities. The unique combination of a strained ring and a versatile functional group like a nitrile opens the door to the discovery of novel chemical reactions and the synthesis of molecules with unprecedented properties. The exploration of the reactivity of these systems could lead to the development of new synthetic tools that are of broad interest to the chemical community.
Furthermore, the potential applications of these compounds in medicinal chemistry and materials science provide a strong motivation for academic research. The design and synthesis of new drug candidates and functional materials based on these scaffolds could have a significant societal impact. The study of these molecules also provides a platform for fundamental research into the nature of chemical bonding and reactivity in strained systems. eurjchem.com
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Cyclopropyl-3-fluorobenzonitrile critical for experimental handling?
- Methodological Answer : Key properties include molecular weight (calculated as ~177.17 g/mol for C₁₀H₇F₃N), melting point (data not explicitly provided, but analogous fluorobenzonitriles like 3,5-Dichloro-4-fluorobenzonitrile exhibit crystalline solid states ), and solubility (typically low in water but soluble in polar aprotic solvents like DMF or DMSO). Researchers should consult NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) to confirm structural identity . Safety parameters (e.g., PPE requirements) align with fluorinated nitriles: use fume hoods, nitrile gloves, and eye protection .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile impurities.
- Spectroscopy : Compare experimental NMR (¹H/¹³C) and IR spectra to computational data from PubChem or NIST . For example, the nitrile group exhibits a sharp ~2230 cm⁻¹ IR stretch, while fluorine substituents influence aromatic proton splitting patterns in NMR .
- Elemental Analysis : Verify C, H, N, and F percentages match theoretical values (±0.3% tolerance).
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Monitor for hydrolysis of the nitrile group by periodic FTIR analysis. Avoid prolonged exposure to moisture or strong bases, which may degrade the compound .
Advanced Research Questions
Q. What synthetic strategies are effective for introducing cyclopropyl and fluorine groups onto benzonitrile scaffolds?
- Methodological Answer :
- Cyclopropane Introduction : Use [2+1] cycloaddition via Simmons-Smith reaction (Zn/CH₂I₂) on pre-functionalized alkenes. Alternatively, employ transition-metal-catalyzed cross-coupling (e.g., Pd-mediated coupling of cyclopropylboronic acids to halogenated benzonitriles) .
- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) at the meta-position or nucleophilic aromatic substitution (e.g., KF with electron-withdrawing groups) . Optimize reaction conditions (temperature, solvent polarity) to minimize byproducts like dehydrohalogenation .
Q. How do electronic effects of cyclopropyl and fluorine substituents influence the reactivity of benzonitrile derivatives in cross-coupling reactions?
- Methodological Answer :
- Cyclopropyl Effect : The cyclopropyl group’s σ-donor/π-acceptor character increases electron density on the aromatic ring, enhancing oxidative addition in Pd-catalyzed couplings. However, steric hindrance may reduce reaction rates .
- Fluorine Effect : Fluorine’s strong electron-withdrawing nature activates the nitrile group toward nucleophilic attack but deactivates the ring toward electrophilic substitution. DFT calculations can predict regioselectivity in Suzuki-Miyaura couplings .
Q. What methodologies are suitable for resolving contradictory bioactivity data in SAR studies of fluorinated benzonitriles?
- Methodological Answer :
- Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition IC₅₀) with computational docking (AutoDock Vina) to validate binding modes. For discrepancies, assess off-target effects via proteome-wide affinity profiling .
- Meta-Analysis : Use tools like RevMan to statistically reconcile conflicting results across studies. Variables such as solvent choice (DMSO vs. aqueous buffer) significantly impact reported bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
